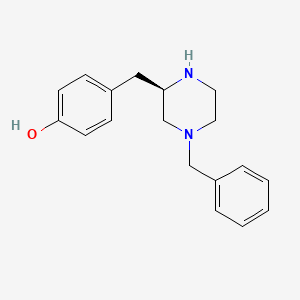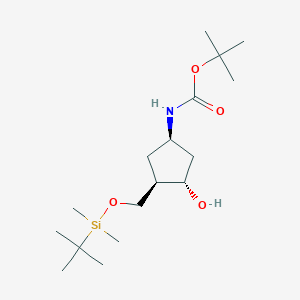
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate is a complex organic compound that features a cyclopentyl ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate typically involves multiple steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl (TBDMS) group: This step involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Attachment of the carbamate group: This can be done using tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the TBDMS protecting group, revealing the free hydroxyl group.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: TBAF (Tetrabutylammonium fluoride) is commonly used to remove TBDMS groups.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free hydroxyl compound.
Substitution: Formation of new functionalized derivatives.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting group strategies: The TBDMS group is a common protecting group in organic synthesis.
Biology and Medicine
Drug development: The compound or its derivatives may be explored for potential pharmacological activities.
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material science:
Catalysis: The compound may be used in catalytic processes for chemical transformations.
作用機序
The mechanism of action of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate would depend on its specific application
類似化合物との比較
Similar Compounds
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclohexyl)carbamate: Similar structure but with a cyclohexyl ring.
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate: Similar structure but with different protecting groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can influence its reactivity and applications in synthesis and research.
特性
分子式 |
C17H35NO4Si |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
tert-butyl N-[(1R,3R,4S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)22-15(20)18-13-9-12(14(19)10-13)11-21-23(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13-,14+/m1/s1 |
InChIキー |
NPDUDJIWVTYUBF-MCIONIFRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C1)O)CO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


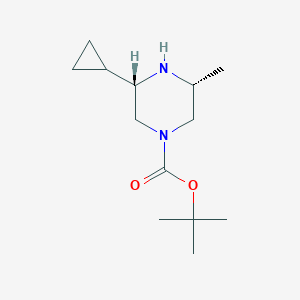
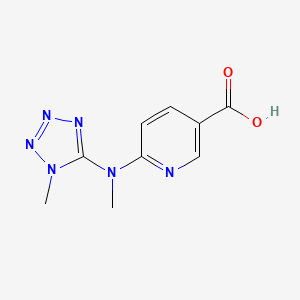
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
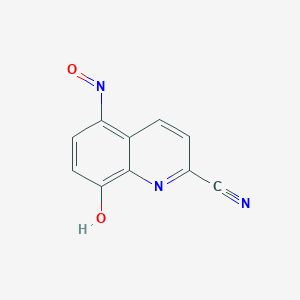
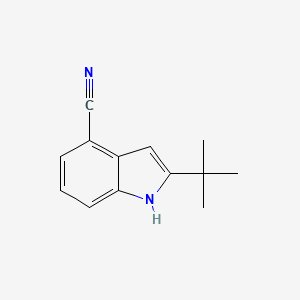
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)
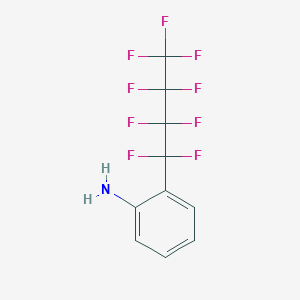
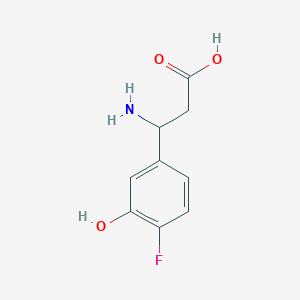

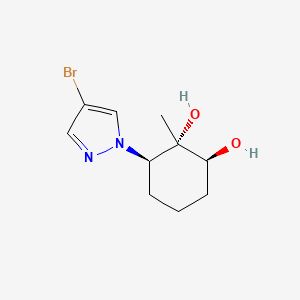
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)

